molecular formula C23H31N3O4S2 B15329460 N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide

N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide

Cat. No.: B15329460
M. Wt: 477.6 g/mol
InChI Key: XFILPEOLDIKJHX-UHFFFAOYSA-N
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Description

Batimastat, also known as BB-94, is a synthetic compound that belongs to the class of matrix metalloproteinase inhibitors. It was developed by British Biotech Pharmaceuticals Limited and is known for its potent inhibitory effects on matrix metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of oncology, due to its ability to inhibit tumor invasion and metastasis .

Preparation Methods

The synthesis of batimastat involves several key steps, starting with the preparation of the core succinamide structure. The synthetic route typically includes the following steps:

    Formation of the succinamide core: This involves the reaction of a suitable amine with a succinic anhydride derivative under controlled conditions.

    Introduction of the isobutyl and phenyl groups: These groups are introduced through a series of substitution reactions, often involving the use of reagents such as alkyl halides and aryl halides.

    Incorporation of the thienylsulfanyl group: This step involves the reaction of the intermediate compound with a thienylsulfanyl derivative.

    Final modifications:

Chemical Reactions Analysis

Batimastat undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives .

Mechanism of Action

Batimastat exerts its effects by inhibiting matrix metalloproteinases, which are enzymes responsible for the degradation of the extracellular matrix. The compound mimics the natural substrates of these enzymes and binds to their active sites, thereby preventing the enzymes from breaking down the extracellular matrix. This inhibition of matrix metalloproteinases helps to prevent tumor invasion and metastasis, as well as other pathological processes involving excessive extracellular matrix degradation .

Comparison with Similar Compounds

Batimastat is often compared with other matrix metalloproteinase inhibitors, such as marimastat. Both compounds share a similar mechanism of action, but there are some key differences:

Properties

IUPAC Name

N-hydroxy-N'-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S2/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFILPEOLDIKJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869793
Record name N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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